molecular formula C17H19F2NO3S2 B2626828 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide CAS No. 2309588-78-9

1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide

Cat. No.: B2626828
CAS No.: 2309588-78-9
M. Wt: 387.46
InChI Key: JODVHXSBMUUXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide (CAS 2309588-78-9) is a synthetic small molecule with a molecular formula of C17H19F2NO3S2 and a molecular weight of 387.46 g/mol . This methanesulfonamide derivative features a hybrid structure incorporating a 3,5-difluorophenyl group, a tetrahydropyran (oxan-4-yl) ring, and a thiophene heterocycle, which contributes to its potential as a versatile scaffold in medicinal chemistry and drug discovery research . The presence of the methanesulfonamide group is a key structural motif found in compounds with a wide range of biological activities, making this compound a valuable candidate for exploring novel enzyme inhibitors and receptor modulators . Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex molecules, or in structure-activity relationship (SAR) studies to optimize pharmacological properties. Its structural complexity, indicated by a computed complexity value of 513, suggests significant potential for selective target interaction . The product is supplied for non-human research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO3S2/c18-14-8-12(9-15(19)10-14)11-25(21,22)20-17(16-2-1-7-24-16)13-3-5-23-6-4-13/h1-2,7-10,13,17,20H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVHXSBMUUXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the difluorophenyl intermediate:

    Oxane ring formation: The oxane ring is synthesized through cyclization reactions involving appropriate diols or epoxides.

    Thiophene ring incorporation: The thiophene ring is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

    Methanesulfonamide group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Cancer Therapy

KSP inhibitors, including 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide, are being investigated for their ability to induce apoptosis in cancer cells. The inhibition of KSP disrupts mitotic spindle formation, leading to aberrant cell division and cell death. This has been demonstrated in various studies focusing on ovarian carcinoma cells, where compounds similar to this one showed potent activity at low nanomolar concentrations .

High-throughput Screening

The compound has been part of high-throughput screening efforts aimed at discovering new KSP inhibitors. These screenings have identified several derivatives that exhibit promising biological activity against cancer cell lines. The optimization of these compounds has led to enhanced selectivity and potency .

Pharmacokinetic Studies

Research has also focused on the pharmacokinetic properties of this compound and its derivatives. Modifications to the chemical structure have been explored to improve solubility and reduce efflux by P-glycoprotein (Pgp), which is crucial for enhancing bioavailability in therapeutic applications .

Case Study 1: KSP Inhibition in Ovarian Carcinoma

A study investigated the effects of a series of KSP inhibitors on ovarian carcinoma cells. The results indicated that compounds structurally related to this compound induced significant apoptosis and disrupted normal mitotic processes at low concentrations .

Case Study 2: Optimization of KSP Inhibitors

In another study focusing on structural optimization, researchers modified the compound to enhance its pharmacological profile. The introduction of fluorine atoms was strategically employed to modulate the pKa values and improve metabolic stability while minimizing toxicity .

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Comparison :

  • The 4-chlorophenyl and azetidine groups in AVE-1625 likely enhance lipophilicity compared to the oxan-thiophene hybrid in the target compound.

1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide (CAS 2325278-37-1)

Structure : Simplifies the target compound by omitting the thiophen-2-yl group.
Key Features :

  • Retains the 3,5-difluorophenyl and oxan-4-yl groups.
  • Lacks the thiophene-derived steric and electronic effects.
    Data from Evidence :
  • Molecular Weight : 291.31 g/mol .

Tolyfluanid and Dichlofluanid

Structures :

  • Tolyfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.
  • Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide. Key Features:
  • Sulfonamide/sulfenamide cores with halogenated and dimethylamino substituents.
  • Used as fungicides, unlike the target compound’s undefined application .
    Comparison :
  • The target compound’s lack of chlorine and dimethylamino groups suggests divergent reactivity and toxicity profiles.

Biological Activity

1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide is a synthetic organic compound notable for its complex structure, which includes a difluorophenyl moiety, an oxane ring, a thiophene ring, and a methanesulfonamide group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

  • Molecular Formula : C17H19F2NO3S2
  • IUPAC Name : 1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide
  • CAS Number : 2309588-78-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the difluorophenyl intermediate .
  • Cyclization to form the oxane ring using diols or epoxides.
  • Introduction of the thiophene ring through cross-coupling reactions.
  • Addition of the methanesulfonamide group , completing the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity and affecting various metabolic pathways crucial for cellular functions.

Research Findings

Recent studies have highlighted several potential therapeutic applications:

  • Anti-inflammatory Properties : The compound has shown promise in inhibiting pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that it may inhibit tumor cell proliferation by targeting specific cancer-related pathways.
  • Cholesterol Biosynthesis Inhibition : Similar compounds have demonstrated significant inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting that this compound may exhibit similar properties .

Study on Anticancer Activity

A study evaluated the effects of related methanesulfonamide compounds on cancer cell lines. Results indicated that compounds with similar structural features effectively inhibited cell growth in vitro, particularly in human tumor cells expressing folate receptors .

Inhibition of Cholesterol Biosynthesis

In another study focusing on methanesulfonamide derivatives, one compound exhibited an IC50 value of 1.12 nM against cholesterol biosynthesis in rat hepatocytes, significantly outperforming established statins .

Applications in Medicinal Chemistry

The compound is being investigated for its potential as:

  • Pharmaceutical Intermediate : Its unique structure allows it to serve as a building block for more complex drug molecules.
  • Research Tool : It is used in studies aimed at understanding enzyme mechanisms and cellular signaling pathways.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory pathways
AnticancerInhibits proliferation of tumor cells
Cholesterol InhibitionSignificant inhibition of HMG-CoA reductase

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide?

  • Answer : The compound can be synthesized via coupling reactions between the 3,5-difluorophenyl moiety and the oxan-4-yl-thiophen-2-ylmethyl sulfonamide precursor. A key step involves oxidation using NaIO₄ in a THF/H₂O solvent system to form intermediates, followed by sulfonamide bond formation under controlled pH and temperature conditions .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : To confirm substituent positions (e.g., fluorophenyl, thiophene).
  • HPLC with Chromolith Columns : For high-resolution purity analysis, especially to detect residual solvents or byproducts .
  • X-ray Crystallography : Resolve stereochemistry and confirm the sulfonamide linkage, as demonstrated in analogous methanesulfonamide structures .

Q. What is the hypothesized mechanism of action in biological systems?

  • Answer : The compound may act as an enzyme inhibitor, leveraging its sulfonamide group for binding to active sites. In vitro assays, such as competitive inhibition studies with fluorogenic substrates, can validate interaction with targets like kinases or proteases. Hedgehog pathway antagonist methodologies (e.g., cell-based luciferase assays) provide a template for mechanistic analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Computational Docking : Use tools like AutoDock or Schrödinger to model interactions with target receptors (e.g., homology models based on crystallized sulfonamide-bound proteins) .
  • In Vitro Mutagenesis : Modify the difluorophenyl or thiophene groups to assess binding affinity changes.
  • Parallel Synthesis : Generate derivatives with varied substituents (e.g., replacing oxan-4-yl with cyclohexyl) and test activity in enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Longitudinal Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for methodological differences (e.g., assay sensitivity, compound purity thresholds) .
  • Mediation Analysis : Test if confounding factors (e.g., solvent choice, catalytic impurities) explain divergent results .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
  • In Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust reaction time .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Answer :

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.
  • pH-Dependent Stability : Test solubility and decomposition kinetics in buffers (pH 1–9) to simulate gastrointestinal or intracellular environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.